![molecular formula C23H25N7O B2934053 5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1189972-49-3](/img/structure/B2934053.png)
5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a chlorobenzyl group, and a pyrazolopyridine group . It’s part of a class of compounds known as pyrazolopyridines, which are heterocyclic compounds (compounds that contain a ring structure made up of at least two different elements) with a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, leading to interesting chemical properties .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, reactions at the benzylic position could include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a benzoyl group, a chlorobenzyl group, and a pyrazolopyridine group could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide
Poly(ADP-ribose)polymerase (PARP) Inhibitor: This compound has been identified as a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2 . PARP inhibitors are a class of drugs that inhibit the enzyme poly ADP ribose polymerase. They have been developed for multiple diseases, including cancer, as they can prevent the repair of DNA damage in cancer cells, leading to their death .
Anticancer Activity: The compound has shown antiproliferative activities against BRCA-1 and BRCA-2 deficient cancer cells, with high selectivity over BRCA proficient cells . This makes it a potential candidate for targeted cancer therapies, particularly for cancers with these specific genetic deficiencies .
Antimicrobial Activity: Compounds with similar structures have shown antimicrobial potential . They have been found to inhibit the growth of various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs .
Antitumor Activity: Some compounds with similar structures have shown antitumor activity . They have been found to inhibit the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives can interact with dna, acting as dna intercalators . This interaction can disrupt the normal functioning of DNA, leading to potential antiviral and antimicrobial effects .
Biochemical Pathways
The antiviral and antimicrobial activities of similar compounds suggest that they may interfere with the replication processes of viruses and bacteria .
Pharmacokinetics
The presence of a piperidine moiety in the compound could potentially enhance its antimicrobial properties .
Result of Action
Similar compounds have shown promising antiviral activity and in vitro antimicrobial screening against different pathogenic organisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c31-21(25-16-17-7-6-12-24-15-17)11-10-20-27-28-23-22(29-13-4-1-5-14-29)26-18-8-2-3-9-19(18)30(20)23/h2-3,6-9,12,15H,1,4-5,10-11,13-14,16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMQCDHKNGAPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)-N-(pyridin-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)
![2-(3,4-dimethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933973.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933978.png)
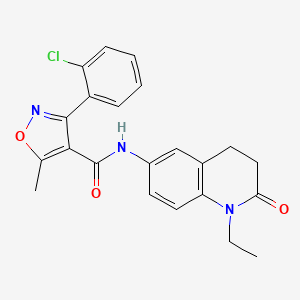

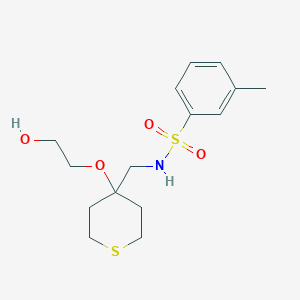
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2933983.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2933984.png)
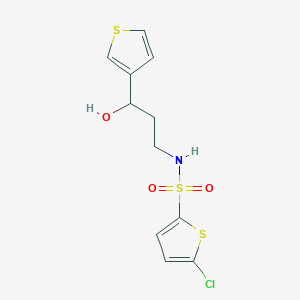

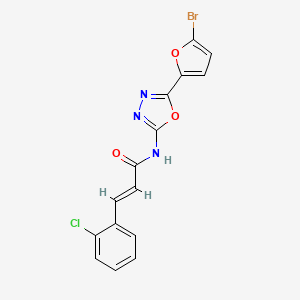
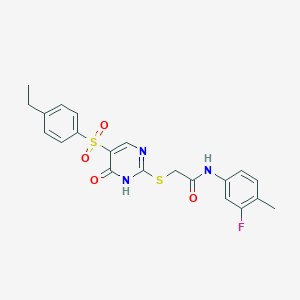
![6-[(4-Bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2933991.png)
![(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2933992.png)